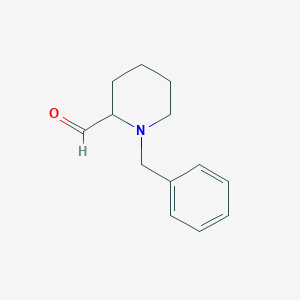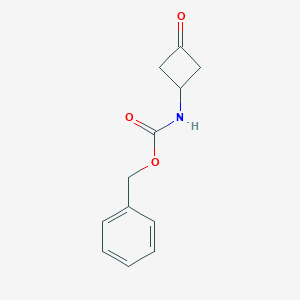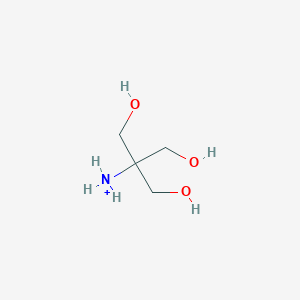
2-Amino-2-hydroxymethyl-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris, is a widely used buffer in scientific research. It is a zwitterionic molecule with a pKa of 8.1, making it an effective buffer in the physiological pH range. Tris is commonly used in biochemistry, molecular biology, and cell biology experiments due to its stability, low cost, and compatibility with a wide range of biomolecules.
Applications De Recherche Scientifique
Buffering Agent in Biological Systems
2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris or tris(hydroxymethyl)aminomethane, is widely used as a buffer in biological systems. It is appreciated for its stability, non-reactivity, and compatibility with proteins and biomolecules, making it a common choice in biochemical studies. Tris has been found to interact with transition metals like Cu(II), forming complexes that could affect interactions with biomolecules (Nagaj et al., 2013). The compound is non-toxic and also finds applications in medicine.
In Organic Synthesis
2-Amino-2-hydroxymethyl-propane-1,3-diol is used in organic synthesis. For example, it serves as a raw material in the synthesis of Schiff bases, which are integral to various chemical reactions and have applications in analytical chemistry. The synthesis of such compounds often involves 2-amino-2-hydroxymethyl-propane-1,3-diol as a starting material, demonstrating its versatility in chemical synthesis (Xu Yong-hong, 2008).
Analytical and Spectroscopic Applications
This compound is also significant in analytical and spectroscopic studies. For instance, its interaction with Eu(III) ions has been studied through luminescence spectroscopy, revealing insights into the binding mechanisms of lanthanide ions with biomolecules (Pfefferlé & Bünzli, 1989). Such studies are critical for understanding the complex interactions in biological systems and for developing new analytical methods.
Crystallography and Material Science
2-Amino-2-hydroxymethyl-propane-1,3-diol has applications in crystallography and material science. Research into the crystallography and thermodynamics of orientationally disordered phases in two-component systems involving this compound helps in understanding intermolecular interactions and the properties of mixed crystals (Salud et al., 1997).
Propriétés
Numéro CAS |
121351-02-8 |
|---|---|
Nom du produit |
2-Amino-2-hydroxymethyl-propane-1,3-diol |
Formule moléculaire |
C4H12NO3+ |
Poids moléculaire |
122.14 g/mol |
Nom IUPAC |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/p+1 |
Clé InChI |
LENZDBCJOHFCAS-UHFFFAOYSA-O |
SMILES |
C(C(CO)(CO)[NH3+])O |
SMILES canonique |
C(C(CO)(CO)[NH3+])O |
Synonymes |
Fluorodaunorubicine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



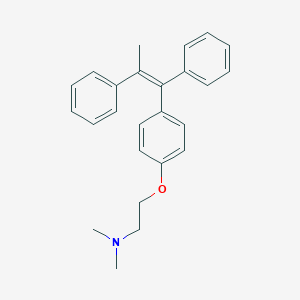
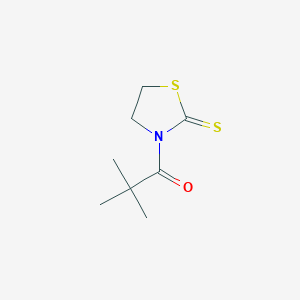
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)









